

Application Notes: Creating Fluorescent Probes with Azido-PEG9-NHS Ester

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Compound of Interest

Compound Name: Azido-PEG9-NHS ester

Cat. No.: B1192239

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Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and tracking of biomolecules in real-time.[1][2] The creation of these probes often involves the covalent attachment of a fluorophore to a biomolecule of interest, such as an antibody or protein.[3] **Azido-PEG9-NHS ester** is a heterobifunctional crosslinker designed to facilitate this process with high efficiency and specificity.[4][5] This molecule contains three key components:

- **N-hydroxysuccinimide (NHS) Ester:** An amine-reactive group that forms a stable amide bond with primary amines (e.g., lysine residues) on proteins and other biomolecules.
- **Azido (N_3) Group:** A bioorthogonal functional group that serves as a handle for "click chemistry."
- **Polyethylene Glycol (PEG9) Spacer:** A nine-unit hydrophilic PEG chain that enhances solubility, reduces aggregation, and provides spatial separation between the biomolecule and the fluorophore.

This two-step approach first introduces an azide handle onto the target biomolecule. Subsequently, an alkyne-functionalized fluorescent dye is "clicked" onto the azide, completing the probe. This modular strategy offers versatility, as any alkyne-containing reporter molecule can be attached to the azido-modified biomolecule.

Principle of the Method

The creation of a fluorescent probe using **Azido-PEG9-NHS ester** is a sequential, two-stage process:

Stage 1: Biomolecule Modification. The NHS ester end of the linker reacts with primary amines on the target biomolecule (e.g., an antibody) in a pH-dependent manner, forming a stable covalent amide bond. This step results in an "azido-activated" biomolecule.

Stage 2: Fluorophore Conjugation via Click Chemistry. The azide group on the modified biomolecule is then covalently linked to a terminal alkyne on a fluorescent dye. This reaction is most commonly achieved through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction that forms a stable triazole ring.

Protocols

Protocol 1: Modification of a Protein with Azido-PEG9-NHS Ester

This protocol describes the labeling of a generic IgG antibody with **Azido-PEG9-NHS ester** to introduce azide functional groups.

A. Materials and Reagents

- **Azido-PEG9-NHS Ester** (MW: 608.64 g/mol)
- IgG Antibody (or other protein of interest)
- Amine-free reaction buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting columns or dialysis equipment for purification

B. Experimental Procedure

- Prepare the Protein Solution: Dissolve the antibody in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
- Prepare the Linker Solution: The NHS ester is moisture-sensitive and hydrolyzes in water. Immediately before use, equilibrate the vial of **Azido-PEG9-NHS ester** to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
- Calculate Reagent Volumes: To achieve a desired degree of labeling, the molar ratio of the linker to the protein must be optimized. A 20-fold molar excess is a common starting point for antibodies.
 - $\text{mmoles of Protein} = \text{Protein weight (g)} / \text{Protein MW (g/mol)}$
 - $\text{mmoles of Linker} = \text{mmoles of Protein} \times \text{Molar Excess}$
 - $\text{Volume of Linker (}\mu\text{L)} = (\text{mmoles of Linker} / \text{Stock Concentration (mol/L)}) \times 1,000,000$
- Labeling Reaction: Add the calculated volume of the 10 mM linker solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times are possible, but may increase the risk of hydrolysis.
- Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
- Purification: Remove excess, unreacted **Azido-PEG9-NHS ester** and byproducts using a desalting column or by dialysis against PBS. The resulting azido-modified protein is now ready for click chemistry or can be stored under conditions optimal for the non-labeled protein.

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Protocol 2: Conjugation of Alkyne-Fluorophore via CuAAC Click Chemistry

This protocol details the attachment of an alkyne-containing fluorescent dye to the azido-modified protein from Protocol 1.

A. Materials and Reagents

- Azido-Modified Protein (from Protocol 1)
- Alkyne-Fluorophore (e.g., DBCO-Cy5, Alkyne-FITC)
- Copper (II) Sulfate (CuSO_4)
- Sodium Ascorbate (freshly prepared solution)
- Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions
- Reaction Buffer: PBS, pH 7.4
- Purification columns (e.g., size-exclusion chromatography)

B. Experimental Procedure

- Prepare Click-Ready Components:
 - Catalyst Premix: In an Eppendorf tube, prepare the catalyst solution by mixing CuSO_4 and THPTA ligand in a 1:5 molar ratio in PBS. Incubate for several minutes.
 - Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
 - Alkyne-Fluorophore: Dissolve the alkyne-fluorophore in DMSO to a stock concentration of 10 mM.
- Click Reaction:
 - In a reaction tube, combine the azido-modified protein and a 5- to 10-fold molar excess of the alkyne-fluorophore.

- Add the CuSO₄/THPTA catalyst premix to the protein/dye solution. A final concentration of 1-2 mM copper is typically sufficient.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
- Purification: Purify the final fluorescent probe conjugate to remove the copper catalyst, excess fluorophore, and other reagents. Size-exclusion chromatography (SEC) is highly effective for this purpose.
- Storage: Store the purified fluorescent probe under conditions that preserve the function of the protein and the stability of the fluorophore, typically at 4°C or -20°C in a light-protected container.

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Protocol 3: Characterization of the Fluorescent Probe

After synthesis and purification, the probe should be characterized to ensure quality and functionality.

A. Spectroscopic Analysis

- Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified probe at the protein's maximum absorbance (typically 280 nm) and the fluorophore's maximum absorbance.
- Calculate Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated using the Beer-Lambert law. This requires the extinction coefficients for the protein and the dye.
- Measure Fluorescence Spectra: Use a spectrofluorometer to measure the excitation and emission spectra of the probe to confirm that the fluorophore's spectral properties are intact.

B. Purity and Integrity Analysis

- **SDS-PAGE:** Analyze the purified probe by SDS-PAGE. A successful conjugation will show a distinct band shift to a higher molecular weight compared to the unlabeled protein.
- **Size-Exclusion Chromatography (SEC):** SEC can be used to assess the purity and aggregation state of the final conjugate.

C. Functional Analysis If the probe is based on a functional biomolecule like an antibody, perform an assay (e.g., ELISA, flow cytometry) to confirm that its biological activity (e.g., binding affinity) has been retained after labeling.

Data Presentation

Table 1: Properties and Reaction Parameters for **Azido-PEG9-NHS Ester**

Property	Value	Reference / Notes
Molecular Weight	608.64 g/mol	
Reactive Group 1	N-hydroxysuccinimide (NHS) Ester	Reacts with primary amines (-NH ₂)
Reactive Group 2	Azide (-N ₃)	Reacts with terminal alkynes
Spacer Arm	PEG9 (46.9 Å)	Hydrophilic spacer
Amine Reaction pH	7.2 - 9.0 (Optimal: 8.3-8.5)	
Recommended Solvent	Anhydrous DMSO or DMF	
Storage	-20°C with desiccant	

Table 2: Example Molar Ratios and Expected DOL for an IgG Antibody

Molar Excess of Linker:Protein	Expected DOL	Application
5-10x	1 - 3	Probes where function is highly sensitive to labeling
15-25x	3 - 6	General purpose immunofluorescence, flow cytometry
30-50x	6 - 10	Applications requiring maximum signal amplification

Note: These are starting recommendations. The optimal ratio must be determined empirically for each specific protein.

Table 3: Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low DOL	- Hydrolysis of NHS ester- Reaction buffer contains amines (Tris, glycine)- Insufficient molar excess of linker- Low protein concentration	- Use fresh, anhydrous DMSO/DMF for linker stock- Use amine-free buffers (e.g., PBS, HEPES)- Increase molar excess of linker- Ensure protein concentration is >1 mg/mL
Protein Precipitation	- Organic solvent concentration is too high- Protein is unstable at reaction pH	- Keep DMSO/DMF volume below 10% of total volume- Perform reaction at 4°C or adjust buffer pH
No "Click" Reaction	- Copper catalyst was oxidized- Inactive reducing agent	- Use a stabilizing ligand (THPTA)- Prepare sodium ascorbate solution fresh before each use
Low Purity of Final Probe	- Inefficient removal of excess reagents	- Use appropriate size-exclusion chromatography media- Perform a second purification step if necessary

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pathway for fluorescent probe synthesis.
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